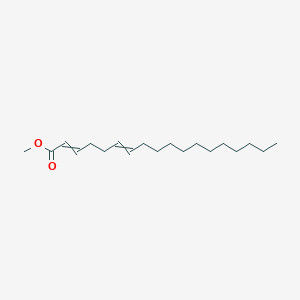

Methyl octadeca-2,6-dienoate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

59619-91-9 |

|---|---|

Molecular Formula |

C19H34O2 |

Molecular Weight |

294.5 g/mol |

IUPAC Name |

methyl octadeca-2,6-dienoate |

InChI |

InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h13-14,17-18H,3-12,15-16H2,1-2H3 |

InChI Key |

JYFRESOMPCQSFW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC=CCCC=CC(=O)OC |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies for Octadecadienoic Acid Methyl Esters

Distribution in Biological Systems

Octadecadienoic acid methyl esters are found in a variety of natural sources, ranging from higher plants to microorganisms. Their presence is often part of the complex lipid profile of these organisms.

Several octadecadienoic acid methyl esters have been identified in plant seed oils and extracts. For instance, while the specific isomer methyl octadeca-2,6-dienoate has not been prominently reported, related compounds are present. A study on the seed oil of Lamium purpureum L. (Red Deadnettle) led to the isolation of methyl octadeca-5,6-dienoate, also known as methyl lamenallenate. This compound was found in very small amounts, constituting less than 1% of the oil.

In the case of Bauhinia tomentosa L., a medicinal plant, Gas Chromatography-Mass Spectrometry (GC-MS) analysis of a methanolic extract of its leaves revealed the presence of (Z,Z)-methyl ester-9,12-octadecadienoic acid. asianpubs.org This isomer accounted for 2.30% of the total compounds identified in the extract. asianpubs.org The major compounds in the same extract were phytol (B49457) (23.96%) and n-hexadecanoic acid (19.93%). asianpubs.org

The following table summarizes the identification of an octadecadienoic acid methyl ester in the methanolic extract of Bauhinia tomentosa leaves.

| Compound Name | Retention Time (min) | Percentage of Total Identified Compounds (%) |

| (Z,Z)-Methyl ester-9,12-octadecadienoic acid | 30.106 | 2.30 |

| Data from a GC-MS analysis of the methanolic extract of Bauhinia tomentosa leaves. asianpubs.org |

Advanced Techniques for Extraction and Initial Separation from Complex Biological Matrices

The isolation of specific octadecadienoic acid methyl esters from their natural sources requires sophisticated extraction and separation methodologies due to the complexity of the biological matrices.

The initial step in isolating octadecadienoic acid methyl esters from plant materials, such as seeds, is typically solvent extraction. The choice of solvent and extraction technique significantly impacts the yield and purity of the extracted oil.

A common method for oil extraction from seeds is the Soxhlet extraction . nih.govnih.gov The selection of solvent is critical, with different polarities affecting the extraction efficiency of various lipid components. For instance, in a study on pistachio oil, Soxhlet extraction with ethyl acetate (B1210297) yielded the highest content of unsaturated fatty acids. nih.gov For the extraction of oil from Thevetia peruviana seed kernels, an optimized Soxhlet extraction was achieved using a petroleum ether to methanol (B129727) ratio of 90:10. aip.org

Another approach is maceration , where the plant material is soaked in a solvent. For example, the oil from Dicoma tomentosa seeds was extracted by macerating the seeds with hexane (B92381) at room temperature. wjpls.org

For microbial sources, the extraction of cellular fatty acids often involves cell lysis followed by solvent extraction.

Following the initial extraction of the oil, which contains a mixture of various lipids, preparative chromatographic techniques are employed for the fractionation and isolation of specific fatty acid methyl esters.

Countercurrent distribution (CCD) is a liquid-liquid separation technique that has been successfully used for the separation of fatty acid methyl esters. This method partitions compounds between two immiscible liquid phases based on their differential solubilities. It is particularly useful for separating compounds with similar structures, such as isomers of fatty acid esters.

Other preparative chromatographic methods include:

Argentation chromatography : This technique utilizes the interaction between the double bonds of unsaturated fatty acids and silver ions to achieve separation based on the degree and geometry of unsaturation. It can be performed as thin-layer chromatography (TLC) or column chromatography.

High-Performance Liquid Chromatography (HPLC) : Preparative HPLC with reversed-phase columns is a powerful tool for the isolation and purification of fatty acid methyl esters. acs.org

Biosynthetic Pathways and Enzymology of Octadecadienoate Methyl Esters

Proposed Biosynthetic Routes for Dienyl Fatty Acids

The carbon skeleton of all fatty acids is derived from acetyl-CoA. libretexts.org In most organisms, the fatty acid synthase (FAS) complex catalyzes the iterative condensation of two-carbon units, sourced from malonyl-CoA, to build the hydrocarbon chain. nih.govwikipedia.org This process, known as de novo synthesis, initially produces a saturated 16-carbon fatty acid, palmitic acid, which is then typically elongated to the 18-carbon stearic acid. nih.gov

The formation of a dienyl (containing two double bonds) fatty acid from stearic acid requires subsequent modification by desaturase enzymes. A common pathway for the synthesis of an octadecadienoate involves the following steps:

First Desaturation: Stearic acid (18:0) is first acted upon by a Δ9-desaturase to introduce a double bond between carbons 9 and 10, yielding oleic acid (18:1Δ⁹). dcu.ie

Second Desaturation: Oleic acid serves as a substrate for a second desaturase, such as a Δ12-desaturase, which introduces another double bond to form the common polyunsaturated fatty acid linoleic acid (18:2Δ⁹,¹²). mdpi.com

The formation of the specific octadeca-2,6-dienoate isomer represents a significant deviation from common polyunsaturated fatty acid synthesis. The location of the double bonds at the C-2 and C-6 positions is unusual. Such a structure could hypothetically arise through two main routes from a common precursor:

Route A: Desaturation and Isomerization: A common C18 fatty acid like oleic acid could undergo further desaturation at an unconventional position, followed by the enzymatic shifting (isomerization) of one or both double bonds to the 2 and 6 positions.

Route B: Specialized Desaturase System: A unique set of desaturase enzymes could act directly on stearic acid or an intermediate to introduce the double bonds at the precise C-2 and C-6 locations.

Given the rarity of this specific isomer, its biosynthesis is likely confined to specific organisms possessing a specialized enzymatic toolkit capable of these atypical modifications.

Enzymatic Transformations Involved in Double Bond Formation and Positional Isomerism (e.g., Desaturases, Isomerases)

The creation and placement of double bonds in a fatty acid chain are controlled by two primary classes of enzymes: desaturases and isomerases.

Fatty Acid Desaturases

Desaturases are a family of enzymes that catalyze the formation of double bonds in the acyl chains of fatty acids. wikipedia.org This oxidation reaction requires molecular oxygen and two electrons, which are typically supplied by an electron transport chain. nih.gov These enzymes exhibit high specificity for the position at which they introduce the double bond. nih.gov They are classified based on the carbon atom where the double bond is initiated, counting from either the carboxyl (delta, Δ) or methyl (omega, ω) end of the fatty acid. wikipedia.orgmdpi.com

The mechanism involves the removal of two hydrogen atoms from adjacent carbon atoms, forming a carbon-carbon double bond (C=C) from a single bond (C-C). nih.gov This process is crucial for producing the unsaturated fatty acids necessary for maintaining membrane fluidity and for synthesizing various signaling molecules. wikipedia.org

| Enzyme Class | Function | Example Reaction Substrate → Product | Typical Position of Action |

|---|---|---|---|

| Δ9-Desaturase | Introduces the first double bond in most common unsaturated fatty acids. | Stearic acid (18:0) → Oleic acid (18:1) | C-9 |

| Δ12-Desaturase | Converts monounsaturated fatty acids to di-unsaturated fatty acids. | Oleic acid (18:1Δ⁹) → Linoleic acid (18:2Δ⁹,¹²) | C-12 |

| Δ6-Desaturase | Acts on existing polyunsaturated fatty acids to add another double bond. | Linoleic acid (18:2Δ⁹,¹²) → γ-Linolenic acid (18:3Δ⁶,⁹,¹²) | C-6 |

| Δ15-Desaturase | Converts ω-6 fatty acids to ω-3 fatty acids. | Linoleic acid (18:2Δ⁹,¹²) → α-Linolenic acid (18:3Δ⁹,¹²,¹⁵) | C-15 |

Fatty Acid Isomerases

Isomerases are enzymes that catalyze structural rearrangements within a molecule, converting it into one of its isomers. byjus.com In fatty acid metabolism, they are essential for altering the position or the cis/trans geometry of double bonds.

Positional Isomerases: Enzymes like enoyl-CoA isomerase are critical in the beta-oxidation of unsaturated fatty acids, where they move double bonds to a position that can be processed by the metabolic machinery. utah.edu It is plausible that similar enzymes could be involved in biosynthetic pathways to shift double bonds from a common position (e.g., Δ9) to a more unusual one required for a specialized product like octadeca-2,6-dienoate.

Geometric Isomerases: Cis-trans isomerases catalyze the conversion between cis and trans configurations of a double bond. This is a known mechanism in some bacteria to adapt membrane fluidity in response to environmental stress. nih.gov While not directly changing the bond's location, these enzymes highlight the capacity of biological systems to modify double bond characteristics.

The formation of the 2,6-diene structure would likely require a combination of desaturase activity, possibly including a Δ6-desaturase, and the action of a positional isomerase to generate the double bond at the C-2 position.

Mechanisms of Methyl Esterification in Biological Systems

The final step in the biosynthesis of methyl octadeca-2,6-dienoate is the esterification of the fatty acid's carboxyl group with a methyl group. In industrial processes, this is achieved through transesterification using an alcohol like methanol (B129727). creative-proteomics.com However, in biological systems, this reaction is enzymatically catalyzed, typically involving a methyltransferase enzyme and a specific methyl donor.

The most common methyl donor in biological systems is S-adenosyl-L-methionine (SAM) . SAM is a versatile molecule that participates in numerous metabolic pathways by donating its activated methyl group to a wide range of substrates, including lipids.

The enzymatic reaction can be summarized as follows: Octadeca-2,6-dienoic acid + S-adenosyl-L-methionine → this compound + S-adenosyl-L-homocysteine

A well-studied example of an enzyme that performs this function is the Juvenile Hormone Acid O-Methyltransferase (JHAMT) found in insects like Drosophila melanogaster. nih.gov This enzyme efficiently converts free fatty acids into their corresponding fatty acid methyl esters (FAMEs) using SAM as the methyl source. The introduction of this insect enzyme into engineered E. coli has been shown to produce FAMEs at significant titers, demonstrating the catalytic efficiency of this biological pathway. nih.gov This SAM-dependent methylation provides a direct and plausible mechanism for the final synthesis of this compound in organisms that produce it.

| Component | Role in Methyl Esterification |

|---|---|

| Substrate | The free fatty acid (e.g., Octadeca-2,6-dienoic acid) to be esterified. |

| Enzyme | A methyltransferase (e.g., a JHAMT-like enzyme) that catalyzes the reaction. |

| Methyl Donor | S-adenosyl-L-methionine (SAM), which provides the methyl group. |

| Product | The fatty acid methyl ester (FAME) (e.g., this compound). |

| Byproduct | S-adenosyl-L-homocysteine (SAH), the molecule remaining after SAM donates its methyl group. |

Chemical Synthesis and Derivatization Strategies for Methyl Octadeca 2,6 Dienoate and Analogues

Esterification Reactions for Methyl Octadeca-2,6-dienoate Formation

Esterification is the key step to convert the free carboxylic acid, octadeca-2,6-dienoic acid, into its corresponding methyl ester. This transformation can be achieved through several methods, ranging from classical acid catalysis to milder, more specialized derivatization techniques.

The most direct and common method for preparing this compound is the acid-catalyzed esterification of octadeca-2,6-dienoic acid with methanol (B129727). This reaction, often referred to as Fischer-Speier esterification, involves heating the carboxylic acid in an excess of methanol in the presence of a catalytic amount of strong acid.

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. Methanol then acts as a nucleophile, attacking this carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product, this compound. The use of excess methanol helps to shift the reaction equilibrium towards the product side. A variety of acid catalysts can be employed for this purpose. science.govmdpi.comkaust.edu.sa

| Catalyst Type | Examples | Typical Conditions | Notes |

| Homogeneous Mineral Acids | Sulfuric Acid (H₂SO₄), Hydrochloric Acid (HCl) | Excess methanol, reflux temperature, 1-5% catalyst loading | High efficiency but can be corrosive and difficult to remove from the product mixture. kaust.edu.sa |

| Homogeneous Organic Acids | p-Toluenesulfonic acid (p-TsOH) | Excess methanol, reflux temperature | Often easier to handle than mineral acids but can also pose separation challenges. |

| Heterogeneous Solid Acids | Sulfonated Resins (e.g., Amberlyst-15), Acid-functionalized silica (B1680970) | Excess ethanol (B145695) or methanol, 50-75°C | Offer significant advantages in terms of catalyst recovery, reusability, and reduced corrosion. kaust.edu.sausda.gov |

This table presents common catalysts used for the esterification of fatty acids.

For substrates that may be sensitive to the harsh conditions of strong acid catalysis, milder and more efficient methods are available. One prominent alternative is the use of trimethylsilyldiazomethane (B103560) (TMS-diazomethane). This reagent offers a safe and effective way to methylate carboxylic acids at room temperature or below. researchgate.nettcichemicals.com

The reaction with TMS-diazomethane proceeds rapidly and cleanly. It is initiated by the transfer of the acidic proton from octadeca-2,6-dienoic acid to the TMS-diazomethane. The resulting carboxylate anion then attacks the methyl group of the transient methyldiazonium cation, leading to the formation of the methyl ester and the evolution of nitrogen gas. tcichemicals.comresearchgate.net This method is particularly useful for analytical purposes, such as preparing samples for gas chromatography-mass spectrometry (GC-MS), as it gives nearly quantitative yields without significant side product formation. researchgate.netemich.edu This makes it a reliable approach for the routine analysis of fatty acids. researchgate.net

| Reagent | Conditions | Yield | Advantages | Disadvantages |

| Trimethylsilyldiazomethane (TMSD) | Methanol/Diethyl Ether, 0°C to RT | Nearly Quantitative | Safe, high yield, mild conditions, minimal side products. researchgate.nettcichemicals.comresearchgate.net | Higher reagent cost compared to acid catalysis. |

| Diazomethane (B1218177) | Ethereal solution, RT | High | Highly efficient. | Extremely toxic and potentially explosive, making it hazardous to handle. emich.edu |

This table compares trimethylsilyldiazomethane with the traditional diazomethane for the methylation of carboxylic acids.

Stereoselective Synthesis of Octadecadienoates

Controlling the geometry of the double bonds (E/Z isomerism) is a critical aspect of synthesizing specific isomers of this compound. Furthermore, the introduction of chirality into the carbon backbone requires enantioselective methods.

The specific geometry of the double bonds at the C2 and C6 positions defines the properties of the molecule. The total synthesis of a specific E/Z isomer requires stereocontrolled olefination methods. The E/Z notation is used to unambiguously describe the arrangement of substituents around a double bond based on Cahn-Ingold-Prelog priority rules. youtube.com If the highest priority groups are on the same side, it is the Z isomer; if they are on opposite sides, it is the E isomer. youtube.com

Strategies for achieving specific diene geometries often involve:

Wittig-type Reactions: The Wittig reaction and its variants (e.g., Horner-Wadsworth-Emmons) are powerful tools for forming C=C bonds. The choice of ylide and reaction conditions can strongly influence the stereochemical outcome. For instance, stabilized ylides generally favor the formation of E-alkenes, while non-stabilized ylides under salt-free conditions typically yield Z-alkenes.

Alkyne Reductions: A common strategy involves the synthesis of an enyne or diyne precursor, followed by stereoselective reduction of the triple bonds. Reduction of an alkyne with a Lindlar catalyst (palladium on calcium carbonate, poisoned with lead) produces the Z-alkene. In contrast, reduction with sodium metal in liquid ammonia (B1221849) (a dissolving metal reduction) yields the E-alkene.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, can be used to connect vinyl fragments with high retention of the double bond geometry, allowing for the assembly of complex dienes from simpler, stereodefined building blocks.

The synthesis of a specific isomer like (2E, 6Z)-methyl octadeca-2,6-dienoate would require a multi-step sequence where each double bond is installed with the desired geometry. researchgate.netnsf.gov

While this compound is not inherently chiral, synthetic analogues or precursors may contain stereocenters. Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. A widely used strategy involves the temporary incorporation of a chiral auxiliary. wikipedia.orgsigmaaldrich.com

Evans' oxazolidinone auxiliaries are a prominent example. rsc.org The general process involves:

Acylation: A precursor carboxylic acid is attached to the chiral auxiliary, forming an N-acyl oxazolidinone.

Diastereoselective Reaction: The chiral auxiliary then directs the stereochemical course of a subsequent reaction, such as an alkylation or aldol (B89426) condensation, on the attached acyl group. The bulky groups on the auxiliary block one face of the enolate, forcing the incoming electrophile to attack from the opposite, less hindered face. rsc.orgwilliams.edu

Cleavage: After the new stereocenter has been set, the auxiliary is cleaved from the substrate, typically through hydrolysis or reduction, to yield the enantiomerically enriched product. The auxiliary can often be recovered and reused. williams.edu

This methodology is a reliable and predictable way to introduce chirality and has been successfully applied in the total synthesis of numerous natural products. rsc.orgwiley.com

Functional Group Transformations and Modifications

The this compound molecule possesses two primary reactive sites: the methyl ester group and the diene system. These sites can undergo various functional group transformations to yield a range of derivatives.

Reactions of the Ester Group:

Hydrolysis (Saponification): Treatment with a base, such as sodium hydroxide (B78521), followed by acidic workup will hydrolyze the methyl ester back to the parent carboxylic acid, octadeca-2,6-dienoic acid.

Transesterification: The methyl ester can be converted to other esters (e.g., ethyl, propyl) by reacting it with a different alcohol in the presence of an acid or base catalyst.

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding primary alcohol, octadeca-2,6-dien-1-ol.

Amidation: The ester can be converted to an amide by reaction with ammonia or a primary/secondary amine, although this often requires harsh conditions or activation.

Reactions of the Diene System:

Hydrogenation: Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) will reduce the double bonds. Depending on the conditions, either one or both double bonds can be saturated, yielding methyl octadecenoates or methyl octadecanoate.

Halogenation: Electrophilic addition of halogens like bromine (Br₂) or chlorine (Cl₂) across the double bonds can occur.

Epoxidation: Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), can convert the double bonds into epoxides.

Olefin Metathesis: This powerful reaction, often catalyzed by ruthenium-based catalysts like the Grubbs' catalyst, can be used to modify the carbon skeleton. eurjchem.com For example, self-metathesis could lead to the formation of dimethyl 9-octadecene-dienoate and 9-octadecene, effectively altering the chain length and creating new difunctional molecules. eurjchem.com

Mechanistic Studies of Oxidation Reactions of the Diene System

The oxidation of the non-conjugated diene system in this compound is a process of significant interest, primarily due to its relevance in the context of lipid peroxidation. The mechanism of autoxidation, a free-radical chain reaction, is particularly pertinent. wikipedia.org This process typically involves initiation, propagation, and termination steps.

Initiation: The reaction begins with the abstraction of a hydrogen atom from a carbon atom adjacent to one of the double bonds (an allylic hydrogen). This abstraction is facilitated by an initiator, which can be a radical species or can be induced by factors such as heat or light. This results in the formation of a resonance-stabilized allylic radical.

Propagation: The allylic radical rapidly reacts with molecular oxygen to form a peroxyl radical. This peroxyl radical can then abstract a hydrogen atom from another molecule of this compound, propagating the chain reaction and forming a hydroperoxide. Due to the non-conjugated nature of the diene, a variety of positional isomers of hydroperoxides can be formed.

Termination: The chain reaction is terminated when two radical species react with each other to form a non-radical product.

A key aspect of the oxidation of non-conjugated dienes is the potential for the formation of cyclic peroxides and other secondary oxidation products through further reactions of the initially formed hydroperoxides. The presence of the ester group can also influence the reaction pathways, though the primary site of oxidation is the diene system.

Selective Reduction Reactions of Unsaturated Sites

The presence of two double bonds in this compound allows for selective reduction, which can yield monoenoic or fully saturated methyl esters. Catalytic hydrogenation is a widely employed method for this transformation, and the choice of catalyst and reaction conditions determines the selectivity of the reduction.

For instance, in the selective partial hydrogenation of the isomeric methyl linoleate (B1235992), palladium nanoparticles in polyethylene (B3416737) glycol have been shown to be highly effective. acs.org This system demonstrates the principle of selectively reducing one double bond while leaving the other intact, a strategy that would be applicable to this compound to produce a mixture of methyl octadecenoates.

The general process involves the reaction of the diene with hydrogen gas in the presence of a metal catalyst. The diene adsorbs to the catalyst surface, followed by the stepwise addition of hydrogen atoms to the double bonds. By controlling the reaction time, temperature, pressure, and catalyst activity, it is possible to achieve high selectivity for the mono-hydrogenated product.

| Catalyst System | Substrate | Product | Selectivity for Monoene | Reference |

| Palladium Nanoparticles in PEG4000 | Methyl Linoleate | Methyl Oleate | 92% | acs.org |

| Pyrazolyl Pd-complex | Methyl Linoleate | Methyl Oleate & Stearate | Kinetically controlled | researchgate.net |

| Ligand-Modified Pd/MIL-101(Cr) | Polyunsaturated FAMEs | Monounsaturated FAMEs | >94% | acs.org |

Nucleophilic Substitution Reactions at the Ester Group

The ester group of this compound is susceptible to nucleophilic substitution reactions, which are fundamental in organic chemistry for the interconversion of carboxylic acid derivatives. Two common examples are hydrolysis and transesterification.

Hydrolysis: This reaction involves the cleavage of the ester bond by water, typically in the presence of an acid or a base catalyst, to yield the corresponding carboxylic acid (octadeca-2,6-dienoic acid) and methanol. google.com

Acid-catalyzed hydrolysis begins with the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by water.

Base-catalyzed hydrolysis (saponification) involves the attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate which then collapses to expel the methoxide (B1231860) ion, yielding the carboxylate salt.

Transesterification: This process involves the reaction of the methyl ester with another alcohol in the presence of a catalyst to form a different ester. unl.edumatec-conferences.org The reaction is reversible, and the equilibrium can be shifted by using a large excess of the reactant alcohol or by removing one of the products. The mechanism is similar to that of hydrolysis, with the attacking nucleophile being an alcohol molecule instead of water. The kinetics of transesterification of unsaturated fatty acid methyl esters have been studied, revealing a series of consecutive and reversible reactions. unl.edu

Advanced Spectroscopic Characterization and Structural Elucidation of Dienoate Methyl Esters

Mass Spectrometry (MS) for Molecular Information and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight and elemental formula of a compound and can reveal structural details through the analysis of fragmentation patterns.

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum is a unique fingerprint of the molecule.

For methyl octadeca-2,6-dienoate (molecular formula C₁₉H₃₄O₂), the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight (294.5 g/mol ). A key fragmentation for methyl esters is the McLafferty rearrangement, which typically produces a characteristic base peak at m/z 74. researchgate.net This fragment corresponds to the [CH₃OC(OH)=CH₂]⁺ ion. Other significant fragmentations would involve cleavages at the C-C bonds along the alkyl chain, particularly at the allylic positions, which are weakened by the adjacent double bonds. The fragmentation pattern would thus help to confirm the positions of the double bonds within the long hydrocarbon chain.

Table 3: Proposed Key Fragments in the EI Mass Spectrum of this compound

| m/z | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 294 | [C₁₉H₃₄O₂]⁺ | Molecular Ion (M⁺) |

| 263 | [M - OCH₃]⁺ | Loss of methoxy (B1213986) radical |

| 221 | [M - C₅H₁₁]⁺ | Cleavage at C7-C8 bond (allylic) |

High-Resolution Mass Spectrometry (HRMS) is used to determine the mass of a molecule with extremely high accuracy (typically to within 0.001 atomic mass units). This precision allows for the unambiguous determination of the elemental formula of a compound. For this compound, HRMS would be used to confirm the molecular formula C₁₉H₃₄O₂ by matching the experimentally measured exact mass to the theoretically calculated mass (294.2559 Da). This confirmation is a critical step in the definitive identification of the compound.

Infrared (IR) Spectroscopy for Characteristic Functional Groups

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be dominated by absorptions corresponding to its methyl ester and conjugated diene moieties.

The presence of the α,β-unsaturated ester is particularly diagnostic. The carbonyl (C=O) stretching vibration of an α,β-unsaturated ester typically appears at a lower wavenumber (1730-1715 cm⁻¹) compared to a saturated aliphatic ester (1750-1735 cm⁻¹). vscht.czlibretexts.orgorgchemboulder.com This shift to lower frequency is a result of the delocalization of π-electrons through the conjugated system, which slightly weakens the C=O double bond, giving it more single-bond character. youtube.com

The carbon-carbon double bond (C=C) stretches of the conjugated diene system are expected to appear in the 1650-1600 cm⁻¹ region. Often, two distinct bands are observed for conjugated dienes. Additionally, the C-O stretches of the ester group will produce strong, characteristic bands in the fingerprint region, typically between 1300 and 1000 cm⁻¹. orgchemboulder.com The spectrum would also feature C-H stretching vibrations for both sp²-hybridized carbons (from the double bonds, appearing above 3000 cm⁻¹) and sp³-hybridized carbons (from the alkyl chain, appearing below 3000 cm⁻¹). masterorganicchemistry.com

Interactive Data Table: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H (sp² carbons of diene) | Stretch | 3100 - 3000 | Medium |

| C-H (sp³ carbons of alkyl chain) | Stretch | 3000 - 2850 | Strong |

| C=O (α,β-unsaturated ester) | Stretch | 1730 - 1715 | Strong, Sharp |

| C=C (Conjugated diene) | Stretch | 1650 - 1600 | Medium, often two bands |

| C-O (Ester) | Stretch | 1300 - 1000 | Strong |

| =C-H | Bend | 1000 - 650 | Medium to Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugated Systems

Ultraviolet-Visible (UV-Vis) spectroscopy is particularly informative for analyzing molecules with conjugated π-systems, as these systems absorb UV or visible light to promote electrons to higher energy orbitals. libretexts.org The extended conjugation in this compound, involving two double bonds and a carbonyl group, creates a chromophore that is expected to absorb strongly in the UV region. libretexts.org

For conjugated dienes, the wavelength of maximum absorption (λmax) can be predicted using a set of empirical guidelines known as the Woodward-Fieser rules. libretexts.orgpharmaxchange.info These rules start with a base value for a parent diene and add increments for various substituents and structural features. As the extent of conjugation increases, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases, resulting in absorption at a longer wavelength. masterorganicchemistry.com

For an acyclic conjugated diene, the base λmax is 217 nm. libretexts.org Alkyl substituents attached to the double bonds would each add approximately 5 nm to this value. The ester group's extension of the conjugation would also cause a significant bathochromic (red) shift. Therefore, the λmax for this compound is predicted to be well above 217 nm.

Interactive Data Table: Hypothetical Woodward-Fieser Rule Calculation for a Substituted Dienoate

| Feature | Wavelength Increment (nm) |

| Base value (Acyclic diene) | 217 |

| Alkyl substituent (example: 3 groups) | +15 (3 x 5 nm) |

| Extension of conjugation by C=O | +30 |

| Predicted λmax | ~262 |

Note: This is an illustrative calculation. The actual λmax would need to be determined experimentally.

Chiroptical Spectroscopy (e.g., Optical Rotation, Circular Dichroism) for Stereochemical Assignment

Chiroptical spectroscopy is essential for determining the three-dimensional structure of chiral molecules. researchgate.net If this compound were synthesized or isolated as a single enantiomer (for instance, if a chiral center exists within the alkyl chain or if the geometry of the double bonds creates atropisomerism), chiroptical techniques would be indispensable for its stereochemical assignment.

Optical Rotation measures the rotation of plane-polarized light by a chiral sample. wikipedia.org A measurement of the specific rotation ([α]) at a standard wavelength (typically 589.3 nm, the sodium D-line) would indicate whether the compound is dextrorotatory (+) or levorotatory (-), but provides limited structural information on its own. The variation of this rotation with wavelength is known as optical rotatory dispersion (ORD). libretexts.org

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. libretexts.org A CD spectrum provides much more structural information than a single optical rotation measurement. The conjugated dienoate chromophore in this compound would give rise to a characteristic CD signal. The sign (positive or negative) and shape of the CD curve, known as the Cotton effect, is directly related to the stereochemistry of the molecule in the vicinity of the chromophore. libretexts.orgresearchgate.net A positive Cotton effect is observed when the optical rotation first increases as the wavelength decreases toward an absorption maximum, before rapidly decreasing. libretexts.org A negative Cotton effect shows the opposite behavior. This non-destructive technique is highly sensitive to the absolute configuration and conformation of chiral molecules. nih.gov

Interactive Data Table: Principles of Chiroptical Spectroscopy for a Chiral Dienoate

| Technique | Principle | Information Obtained | Expected Observation for a Chiral Dienoate |

| Optical Rotation | Measures rotation of plane-polarized light. wikipedia.org | Sign (+/-) and magnitude of optical activity. | A specific, non-zero [α] value. |

| Circular Dichroism (CD) | Measures differential absorption of circularly polarized light. libretexts.org | Information on absolute configuration and conformation. nih.gov | A characteristic Cotton effect (positive or negative curve) in the region of the dienoate's UV absorption. researchgate.net |

Analytical Methodologies for Detection, Quantification, and Isomer Separation in Complex Samples

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is the most widely used technique for the analysis of fatty acid methyl esters (FAMEs), including conjugated isomers like methyl octadeca-2,6-dienoate. When coupled with a mass spectrometer, GC-MS provides a powerful tool for both quantification and structural identification. The key to successfully separating the various isomers lies in the selection of the appropriate capillary column and the use of proper derivatization methods.

Optimization of Column Selection for Positional and Geometric Isomer Resolution

The separation of positional and geometric isomers of conjugated dienoic FAMEs is not feasible on standard non-polar or mid-polar stationary phases. Achieving resolution requires highly polar capillary columns that can interact differently with the subtle structural variations between isomers.

Long capillary columns (e.g., 100 m or longer) are generally required to provide the necessary efficiency for this complex separation. aocs.orgresearchgate.netresearchgate.net The most successful stationary phases are those containing high percentages of cyanopropyl siloxane. aocs.orgnih.gov These phases facilitate separation based on the degree of unsaturation and the geometry of the double bonds.

For conjugated linoleic acid (CLA) isomers, which are structurally similar to this compound, highly polar columns such as the CP-Sil 88 and SP-2560 (both 100% biscyanopropyl polysiloxane) or columns with high cyanopropyl content (e.g., BPX-70) have proven to be the most effective. aocs.orgnih.govresearchgate.net More recently, ionic liquid stationary phases (e.g., SLB-IL111) have demonstrated exceptional selectivity, enabling the baseline separation of four geometric isomers of linoleic acid methyl ester on a 30 m column, a task that is challenging on other phases. mdpi.com

The elution order on these highly polar columns is influenced by both the position and configuration of the double bonds. Generally, for a given positional isomer, the cis,trans configuration will elute before the trans,cis isomer. researchgate.net The separation mechanism involves interactions between the polar stationary phase and the delocalized π-electrons of the conjugated double bond system.

Table 1: Recommended GC Columns for Isomer Resolution of C18 Dienoic FAMEs

| Stationary Phase | Polarity | Typical Dimensions | Key Characteristics |

|---|---|---|---|

| SP-2560 / CP-Sil 88 | Very High (Biscyanopropyl) | 100 m x 0.25 mm, 0.20 µm film | Considered the gold standard for separating complex mixtures of FAMEs, including positional and geometric trans fatty acid and CLA isomers. aocs.orgresearchgate.net |

| BPX-70 | High (Cyanopropylphenyl) | 120 m x 0.25 mm, 0.25 µm film | Provides excellent resolution for CLA isomers and other FAMEs, separating based on geometry and position of double bonds. aocs.org |

| SLB-IL111 | Extremely High (Ionic Liquid) | 30 m - 100 m | Offers unique selectivity based on a variety of intermolecular interactions, enabling baseline separation of geometric isomers that co-elute on other columns. mdpi.com |

Derivatization Techniques for Enhanced Volatility and Stability in GC Analysis

Prior to GC analysis, the parent fatty acid (octadeca-2,6-dienoic acid) must be converted into a more volatile and less polar derivative. nih.gov The most common derivative is the fatty acid methyl ester (FAME). The choice of derivatization (methylation) method is critical, especially for conjugated dienes, as harsh conditions can induce isomerization or degradation.

Base-Catalyzed Transesterification: This is the preferred method for esterified lipids containing conjugated fatty acids. aocs.org It proceeds rapidly under mild conditions, minimizing the risk of double bond migration or geometric isomerization (cis to trans). A common reagent is 0.5 M sodium methoxide (B1231860) in anhydrous methanol (B129727), with the reaction typically held at 50°C for 10 minutes. aocs.org This method, however, does not derivatize free fatty acids. researchgate.net

Acid-Catalyzed Esterification/Transesterification: While widely used for general FAME preparation, acid-catalyzed methods (e.g., using boron trifluoride (BF₃)-methanol or methanolic HCl) are generally discouraged for quantitative analysis of conjugated dienes. aocs.org These acidic conditions, especially at high temperatures, can promote geometric isomerization, leading to an overestimation of trans,trans isomers. aocs.org If free fatty acids are present and must be derivatized, a very mild approach, such as using BF₃-methanol for 10 minutes at room temperature, can be employed with caution. aocs.org

Other Methods: For samples containing only free fatty acids, derivatization with reagents like (trimethylsilyl)diazomethane (TMS-DM) after saponification has been shown to be accurate for analyzing conjugated linoleic acid isomers. nih.gov

Table 2: Comparison of Common Derivatization Methods for Conjugated Fatty Acids

| Method | Reagent(s) | Advantages | Disadvantages |

|---|---|---|---|

| Base-Catalyzed Transesterification | Sodium methoxide (NaOCH₃) or Potassium hydroxide (B78521) (KOH) in methanol | Mild conditions, rapid reaction, minimizes isomerization of conjugated double bonds. aocs.org | Does not derivatize free fatty acids. researchgate.net |

| Acid-Catalyzed Esterification | Boron trifluoride (BF₃) in methanol or HCl in methanol | Derivatizes both free fatty acids and esterified lipids. | Can cause geometric isomerization (cis/trans changes) and double bond migration, especially under harsh conditions. aocs.org |

| TMS-Diazomethane | (Trimethylsilyl)diazomethane | Effective for free fatty acids and shown to be accurate for CLA analysis. nih.gov | Reagent is toxic and must be handled with care. |

High-Performance Liquid Chromatography (HPLC) for Isomer Separation and Analysis

HPLC is a powerful technique for the analysis and purification of FAMEs, offering complementary information to GC. It is particularly valuable for isolating specific isomers or groups of isomers for further analysis.

Reversed-Phase HPLC Applications

Reversed-phase HPLC (RP-HPLC) separates FAMEs based on a combination of chain length and degree of unsaturation. On a typical C18 column, for a given chain length, retention time decreases as the number of double bonds increases. This method can be used to isolate all C18 dienoic FAMEs, including this compound, as a single fraction away from saturated and monounsaturated FAMEs. aocs.orgresearchgate.net

While RP-HPLC does not typically resolve the complex positional and geometric isomers of conjugated dienes within this fraction, it is an excellent preparative technique. aocs.org It can also achieve group separation of cis and trans isomers, providing a valuable alternative to silver-ion chromatography for this specific purpose. nih.gov A common mobile phase for this separation is acetonitrile, sometimes mixed with water. nih.govscielo.br

Silver Ion Chromatography for Targeted Unsaturated Isomer Resolution

Silver ion high-performance liquid chromatography (Ag⁺-HPLC) is the most effective chromatographic technique for resolving a wide range of unsaturated fatty acid isomers. The separation is based on the formation of reversible charge-transfer complexes between the silver ions (Ag⁺) incorporated into the stationary phase and the π-electrons of the double bonds in the FAMEs.

This technique is exceptionally sensitive to both the number and the geometry of the double bonds. The general elution order for isomers with the same number of double bonds is: trans < cis. oup.com For conjugated dienes, this translates to an elution order of trans,trans < cis/trans < cis,cis. oup.com Ag⁺-HPLC can also resolve positional isomers. researchgate.net

Modern Ag⁺-HPLC typically uses columns packed with silica-based, ion-exchange media that are loaded with silver ions. researchgate.net The mobile phase is usually a non-polar solvent like hexane (B92381), with a small amount of a more polar modifier, such as acetonitrile, to control the elution strength. oup.com By using multiple columns in series, the resolution of complex CLA mixtures has been significantly improved. researchgate.net

Table 3: Typical HPLC Conditions for C18 Dienoic FAME Analysis

| HPLC Mode | Column Type | Typical Mobile Phase | Application |

|---|---|---|---|

| Reversed-Phase (RP-HPLC) | Octadecylsilyl (C18) | Acetonitrile or Acetonitrile/Water gradients | Preparative isolation of C18 diene fraction; Group separation of cis and trans isomers. aocs.orgnih.gov |

| Silver Ion (Ag⁺-HPLC) | Silver-loaded ion-exchange | Hexane with a small percentage of Acetonitrile (e.g., 99.9:0.1 v/v) | High-resolution separation of positional and geometric (cis/trans) isomers. oup.comresearchgate.net |

Thin-Layer Chromatography (TLC) for Screening and Preparative Separations

Thin-layer chromatography is a versatile, cost-effective, and rapid method for the separation of lipids. It can be used for qualitative screening of samples, for monitoring reactions, and for small-scale preparative purification of FAMEs like this compound.

For general screening and preparative work, silica (B1680970) gel plates are most common. A non-polar mobile phase, such as a mixture of hexane and diethyl ether, is used to separate lipid classes. aocs.orgresearchgate.net After separation, the FAME bands can be visualized using non-destructive methods like iodine vapor or by fluorescence after spraying with a dye. researchgate.netnih.gov The corresponding silica band can then be scraped from the plate, and the FAMEs can be eluted with a solvent for subsequent analysis by GC-MS or HPLC. aocs.orgnih.gov

Similar to HPLC, silver ion technology can be incorporated into TLC (argentation TLC) to separate isomers based on unsaturation. Plates are impregnated with silver nitrate (B79036) (AgNO₃), which allows for the separation of FAMEs according to the number, position, and configuration of their double bonds. nih.govnih.gov This technique is particularly useful for separating saturated, monounsaturated, and polyunsaturated FAMEs, and can also resolve some geometric isomers. nih.gov Reversed-phase TLC plates (e.g., C18) are also available and can separate FAMEs based on chain length and unsaturation. dss.go.th

Table 4: Common TLC Systems for FAME Separation

| TLC Mode | Stationary Phase | Typical Mobile Phase | Application |

|---|---|---|---|

| Normal Phase | Silica Gel G | Hexane:Diethyl Ether:Formic Acid (e.g., 80:20:2, v/v/v) | Separation of lipid classes; Preparative isolation of total FAME fraction. nih.gov |

| Argentation (Silver Ion) | Silica Gel impregnated with AgNO₃ | Varies, e.g., Hexane:Diethyl Ether | Separation of FAMEs based on number and geometry of double bonds. nih.gov |

| Reversed-Phase | C18-bonded Silica | Acetonitrile:Dioxane:Acetic Acid (e.g., 80:20:1, v/v/v) | Separation based on chain length and unsaturation. dss.go.th |

Application of Hyphenated Techniques for Comprehensive Metabolomic Profiling (e.g., GCxGC-MS)

The comprehensive analysis of complex biological and environmental samples for the presence and quantification of specific lipid isomers like this compound presents significant analytical challenges. The high number of structurally similar fatty acid methyl esters (FAMEs) often leads to co-elution in traditional one-dimensional gas chromatography (GC) systems, making accurate identification and quantification difficult. gcms.cz To overcome these limitations, advanced hyphenated techniques, particularly comprehensive two-dimensional gas chromatography coupled with mass spectrometry (GCxGC-MS), have emerged as powerful tools for in-depth metabolomic profiling.

The enhanced peak capacity and structured chromatograms generated by GCxGC provide superior separation of FAME isomers. gcms.cz In a typical GCxGC setup, two columns with different selectivity are connected via a modulator. This configuration allows for a more thorough separation of compounds based on different physicochemical properties, such as volatility and polarity. For instance, a non-polar column in the first dimension can separate FAMEs based on their carbon number and degree of unsaturation, while a more polar column in the second dimension can further separate isomers based on the position and configuration (cis/trans) of their double bonds. researchgate.net

This two-dimensional separation results in a structured contour plot where compounds of similar chemical classes, such as FAMEs, appear in distinct regions. This ordered pattern allows for the classification of FAMEs based on their number of carbons and the degree of unsaturation. nih.gov Such detailed separation is crucial for distinguishing this compound from other C18 FAME isomers that may be present in a complex sample.

The coupling of GCxGC with a mass spectrometer, particularly a time-of-flight mass spectrometer (TOFMS), provides rapid and sensitive detection and identification of the separated compounds. The deconvolution algorithms in modern software can process the complex data generated by GCxGC-TOFMS to separate mass spectra of co-eluting compounds, enabling their correct identification. gcms.cz High-resolution mass spectrometry can also provide exact mass data, which further aids in the identification of unknown FAMEs and the separation of overlapping peaks. nih.gov

Research has demonstrated the successful application of GCxGC-MS for the detailed analysis of FAMEs in various matrices, including food and biological samples. gcms.cz While specific studies focusing exclusively on this compound are not prevalent, the methodologies developed for the separation of C18 FAME isomers are directly applicable. The use of highly polar ionic liquid-based columns has shown exceptional selectivity for geometric isomers of FAMEs, which would be beneficial for resolving the specific isomers of this compound. researchgate.netresearchgate.net

The following table summarizes key aspects of analytical methodologies relevant to the comprehensive profiling of this compound:

| Analytical Technique | Column System | Detector | Key Advantages for FAME Analysis |

| GCxGC-TOFMS | First Dimension: Non-polar (e.g., DB-5MS); Second Dimension: Polar (e.g., BPX-50) gcms.cz | Time-of-Flight Mass Spectrometry (TOFMS) | Enhanced separation of C18 FAME isomers; Deconvolution of co-eluting peaks. gcms.cz |

| GC x FI-MS | Highly polar column | Field Ionization Mass Spectrometry (FI-MS) | Ordered pattern and classification of FAMEs based on carbon number and unsaturation; Separation of geometric, positional, and structural isomers. nih.gov |

| GC-MS with Ionic Liquid Columns | Extremely polar (e.g., SLB-IL111) researchgate.netresearchgate.net | Mass Spectrometry (MS) | Baseline separation of geometric isomers of linoleic acid methyl ester, indicating high potential for other dienoic acid esters. researchgate.net |

| Rapid GC-MS | Short, polar cyano-column nih.gov | Mass Spectrometry (MS) | Fast analysis time (17.2 min); Separation of positional and geometrical isomers. nih.gov |

These advanced analytical strategies provide the necessary resolution and sensitivity for the unambiguous detection and quantification of this compound in complex metabolomic studies. The structured nature of GCxGC chromatograms, combined with the specificity of mass spectrometric detection, allows for a comprehensive understanding of the lipid profile of a sample.

Biological and Ecological Roles of Octadecadienoate Methyl Esters

Function as Chemical Signals and Pheromones in Insect Communication

Fatty acid-derived molecules are fundamental to insect communication, serving as precursors for a vast array of pheromones. nih.gov The biosynthesis of these signals often begins with common fatty acids like linoleic or oleic acid, which undergo a series of enzymatic modifications including desaturation, chain-shortening, reduction, and esterification to produce species-specific chemical cues. nih.gov While a direct pheromonal role for methyl octadeca-2,6-dienoate has not been definitively established in published research, FAMEs in general are known components of insect chemical profiles and can be involved in signaling.

The investigation of potential volatile signals like this compound relies on sensitive analytical techniques. Electroantennography (EAG) is a primary screening tool used to assess the olfactory activity of specific compounds. nih.govuni-goettingen.deockenfels-syntech.com This method measures the electrical potential generated by the depolarization of numerous receptor cells on an insect's antenna in response to an odor stimulus. uni-goettingen.deockenfels-syntech.com A significant EAG response indicates that the insect's olfactory system can detect the compound, paving the way for further behavioral assays to determine its specific function, such as an attractant or repellent. nih.gov

The perception of chemical signals like FAMEs begins with their interaction with specific olfactory receptors (ORs) located on the dendrites of olfactory sensory neurons within the insect's antennae. nih.gov These ORs are typically ligand-gated ion channels that open upon binding with a specific molecule, leading to the depolarization of the neuron and the generation of an electrical signal. nih.gov The specificity of this interaction is crucial for the insect to distinguish between a multitude of environmental odors. The EAG technique provides a summated potential from many responding neurons, offering a broad view of antennal sensitivity. uni-goettingen.de

While the specific receptors for this compound are unknown, the general mechanism involves the binding of the odorant molecule to an OR, which triggers a conformational change in the receptor protein. This initiates an ion flux across the neuronal membrane, creating a signal that is processed in the antennal lobe and higher brain centers of the insect, ultimately leading to a behavioral response. The diversity of ORs allows insects to detect a wide range of chemical structures, and it is plausible that specific receptors exist for various FAME isomers, each triggering a unique downstream signaling cascade and behavioral outcome.

Role in Plant Metabolism and Physiological Responses (e.g., Defense Mechanisms)

Plants utilize a sophisticated chemical arsenal (B13267) to defend against herbivores and pathogens, with fatty acid derivatives playing a central role. annualreviews.org Octadecanoids, a class of signaling molecules derived from C18 fatty acids like linoleic and linolenic acid, are key mediators of plant immune responses. researchgate.net While a specific function for this compound in plant defense is not yet documented, the metabolism of its parent fatty acids and the action of methylesterases are integral to defense signaling. annualreviews.orgnih.gov

Upon pathogen attack or herbivore feeding, plants can increase the levels of polyunsaturated fatty acids, which can act directly against invaders or be converted into potent signaling molecules like jasmonic acid. researchgate.netmdpi.com The methylation of these signaling molecules, for instance, the conversion of salicylic (B10762653) acid to methyl salicylate, is a critical step in systemic acquired resistance (SAR), a long-distance signaling pathway that primes the entire plant for future attacks. nih.govnih.gov Enzymes known as methylesterases (MES) can reverse this process, releasing the active hormone in distal tissues. nih.gov This dynamic interplay of methylation and demethylation allows for precise regulation of defense responses. Given this context, it is conceivable that methyl octadecadienoate isomers could be involved in these complex signaling networks, either as transient intermediates or as active signals themselves.

Involvement in Fungal Metabolism and Host-Pathogen Interactions (e.g., Ganoderma boninense)

The interaction between plants and pathogenic fungi often involves a complex chemical dialogue where lipids and fatty acids are key players. In the case of the oil palm pathogen Ganoderma boninense, which causes basal stem rot, significant changes in the host's lipid profile occur upon infection. researchgate.netnih.gov Metabolomic studies of infected oil palm roots have revealed that fatty acid derivatives, including certain methyl octadecadienoate isomers, are found in greater abundance compared to healthy roots. nih.govupm.edu.myupm.edu.my

Specifically, compounds such as methyl (9Z,12Z)-octadeca-9,12-dienoate (a derivative of linoleic acid) and methyl (Z)-octadec-6-enoate have been identified as being more abundant in G. boninense-infected roots. upm.edu.myupm.edu.my This accumulation suggests a direct role in the host's defense response. Fatty acids and their methyl esters can possess antimicrobial properties, potentially inhibiting fungal growth. nih.gov Alternatively, the fungus itself may alter the host's lipid metabolism to its own benefit. The upregulation of these compounds is part of a broader metabolic shift in the infected plant, which also includes changes in sterols and other lipids, indicating a comprehensive defense strategy. researchgate.netnih.govresearchgate.net The specific role of the 2,6-isomer in this interaction remains to be elucidated, but the evidence strongly points to the importance of octadecadienoate methyl esters in the oil palm-Ganoderma pathosystem.

Table 1: Changes in Lipid-Related Compounds in Ganoderma boninense-Infected Oil Palm Roots

| Compound Class | Observation | Potential Role in Interaction | Reference |

|---|---|---|---|

| Fatty Acid Derivatives | Increased abundance of methyl (9Z,12Z)-octadeca-9,12-dienoate and methyl (Z)-octadec-6-enoate. | Antimicrobial activity, host defense signaling. | nih.gov, upm.edu.my, upm.edu.my |

| Steroidal Compounds | More abundant in infected roots. | Plant defense metabolites, signaling. | nih.gov |

Contribution to Aroma and Flavor Profiles of Natural Products (e.g., Walnuts)

Fatty acid methyl esters can contribute to the complex aroma and flavor profiles of various natural products. researchgate.netnih.gov They are often formed during ripening or processing through the enzymatic or oxidative breakdown of larger lipid molecules. nih.gov However, there is currently no scientific evidence identifying this compound as a contributor to the aroma or flavor of walnuts.

Studies on walnut volatiles have identified numerous compounds responsible for their characteristic aroma, but this specific FAME has not been reported among them. The oxidation of polyunsaturated fatty acids, which are abundant in walnuts, leads to the formation of various volatile compounds, but the resulting aroma profile is complex and dependent on the specific fatty acids present and the conditions of oxidation. While other esters, such as ethyl esters, are known to be major components of fruit aromas, the specific contribution of this compound to any food product remains uncharacterized. nih.gov

Precursor Roles in Secondary Metabolite Biosynthesis and Chemical Ecology

Fatty acids are fundamental building blocks for a vast range of secondary metabolites in plants, insects, and microbes. researchgate.net They serve as precursors for signaling molecules, structural components, and chemical defense compounds. The biosynthesis of specific fatty acid structures, including those with conjugated double bonds, is catalyzed by specialized enzymes. For instance, divergent forms of the FAD2 (fatty acid desaturase 2) enzyme can create conjugated double bonds from non-conjugated precursors like linoleic acid. nih.govresearchgate.net This demonstrates a plausible enzymatic pathway for the formation of dienoic fatty acids from more common C18 precursors.

In insects, fatty acids are the starting point for the biosynthesis of many Type I and Type II pheromones. nih.gov The metabolic pathways involve desaturases, elongases, and reductases that tailor the fatty acid chain to the required length and functionality. nih.gov Therefore, an octadecadienoic acid could theoretically serve as a precursor, which after esterification to its methyl form, could act as a chemical signal itself or be further modified. The versatility of fatty acid metabolism allows for the generation of immense chemical diversity, which is central to the chemical ecology of many organisms.

Radical Formation and Oxidative Mechanisms in Biological Systems

As a polyunsaturated fatty acid methyl ester, this compound is susceptible to oxidation via free radical mechanisms. nih.govnih.gov This process, known as lipid peroxidation, is a chain reaction initiated by the abstraction of a hydrogen atom from a carbon adjacent to a double bond. nih.gov In polyunsaturated fatty acids, the hydrogen atoms on the carbon between two double bonds (bis-allylic hydrogens) are particularly susceptible to abstraction due to the stability of the resulting pentadienyl radical. nih.gov

The stability and subsequent reactions of this radical are influenced by the arrangement of the double bonds. In non-conjugated systems, like the common linoleic acid (a 9,12-diene), the radical can rearrange, leading to the formation of conjugated diene hydroperoxides as the primary oxidation products. nih.gov In contrast, pre-existing conjugated dienes, such as conjugated linoleic acid (CLA), exhibit different oxidation kinetics. researchgate.nettandfonline.com Studies have shown that conjugated methyl linoleate (B1235992) oxidizes more slowly than its non-conjugated counterpart under certain conditions and tends to form polymerization products more readily than oxidized monomers. researchgate.net The 2,6-diene structure of this compound is non-conjugated, but the proximity of the double bonds may influence its oxidative stability and the profile of radicals and secondary oxidation products formed compared to more separated dienes. This oxidation can lead to the generation of reactive oxygen species and a variety of breakdown products, which can have significant effects in biological systems, contributing to both cellular damage and signaling events. mdpi.com

Computational Chemistry and Molecular Modeling of Methyl Octadeca 2,6 Dienoate

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of organic molecules. For methyl octadeca-2,6-dienoate, DFT studies, likely employing functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can map out the electron distribution and molecular orbitals. mdpi.comnih.gov

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. researchgate.net

For this compound, the conjugated diene system and the ester group are expected to be the primary sites of electronic activity. The π-orbitals of the C=C double bonds will significantly contribute to the HOMO, while the π* orbitals, along with orbitals on the carbonyl group, will feature prominently in the LUMO. Reactivity descriptors such as electrostatic potential maps can further identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for chemical attack. mdpi.com

Table 1: Theoretical Electronic Properties of this compound (Exemplary DFT Data)

| Property | Predicted Value (a.u.) | Description |

| HOMO Energy | -0.235 | Energy of the highest occupied molecular orbital, indicating electron-donating ability. |

| LUMO Energy | -0.045 | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability. |

| HOMO-LUMO Gap | 0.190 | Energy difference between HOMO and LUMO, related to chemical reactivity and stability. |

| Dipole Moment | 1.85 D | A measure of the overall polarity of the molecule. |

Note: The data in this table is hypothetical, based on typical values for similar long-chain unsaturated esters, and serves to illustrate the output of DFT calculations.

Conformational Analysis and Molecular Dynamics Simulations

The long, flexible alkyl chain and multiple rotatable bonds in this compound give rise to a vast number of possible three-dimensional arrangements, or conformations. Conformational analysis is the study of these different arrangements and their relative energies. lumenlearning.comchemistrysteps.com The ester group itself typically prefers a planar Z (or s-trans) conformation, which is sterically and electronically favored over the E (s-cis) conformation. researchgate.net The long hydrocarbon chain tends to adopt a low-energy, all-anti (staggered) conformation to minimize steric strain, though gauche interactions can introduce kinks and bends. libretexts.org

Table 2: Key Conformational Features of this compound

| Feature | Description | Energetic Consideration |

| Ester Conformation | The arrangement around the C-O single bond of the ester. | The Z (s-trans) conformation is strongly favored over the E (s-cis) due to reduced steric hindrance and favorable dipole interactions. researchgate.net |

| Alkyl Chain | The long C18 hydrocarbon tail. | Prefers a staggered (anti) arrangement to minimize torsional strain. Gauche conformations are higher in energy but accessible at room temperature. libretexts.org |

| Diene System | The conjugated C=C bonds at positions 2 and 6. | The planarity of the diene system imposes local rigidity on the chain. |

In Silico Structure-Activity Relationship (SAR) Modeling for Biological Interactions

A hypothetical SAR study would involve a dataset of molecules similar to this compound with known biological activities (e.g., antimicrobial, anti-inflammatory). mdpi.com For each molecule, a set of numerical descriptors would be calculated, representing various physicochemical properties (e.g., lipophilicity, molar refractivity), electronic properties (from DFT), and structural features (e.g., number of double bonds, chain length). Statistical methods would then be used to build a mathematical model that predicts activity based on these descriptors.

For this compound, key descriptors would likely include:

LogP: A measure of lipophilicity, crucial for membrane permeability.

Molecular Shape and Size: Descriptors related to its elongated structure.

Electronic Descriptors: HOMO/LUMO energies and dipole moment, which can influence receptor binding.

Topological Indices: Numerical values that describe the branching and connectivity of the molecule.

Such models could predict its potential efficacy or interactions with biological targets like enzymes or receptors, guiding further experimental investigation.

Prediction of Spectroscopic Properties from First Principles

Quantum chemical calculations can predict spectroscopic properties with a useful degree of accuracy. This is particularly valuable for confirming the structure of a synthesized compound or for interpreting complex experimental spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: First principles calculations can predict ¹H and ¹³C NMR chemical shifts. While absolute accuracy can vary, the relative trends and patterns are often well-reproduced. nih.govresearchgate.net For this compound, calculations could help assign the signals of the olefinic protons and carbons within the conjugated system, which can be a complex region in the experimental spectrum. magritek.com

Infrared (IR) Spectroscopy: DFT calculations can compute vibrational frequencies and their corresponding intensities, generating a theoretical IR spectrum. This can be used to assign specific absorption bands to molecular motions, such as the characteristic C=O stretch of the ester group, the C=C stretches of the diene, and various C-H bending and stretching modes.

Table 3: Predicted vs. Typical Experimental Spectroscopic Data for Key Functional Groups

| Functional Group | Spectroscopic Technique | Predicted Value (Exemplary) | Typical Experimental Range |

| Ester Carbonyl (C=O) | IR Frequency | 1735 cm⁻¹ | 1735-1750 cm⁻¹ |

| Alkene (C=C) | IR Frequency | 1650 cm⁻¹, 1625 cm⁻¹ | 1600-1680 cm⁻¹ |

| Ester Carbonyl (¹³C) | NMR Chemical Shift | 174 ppm | 170-175 ppm |

| Olefinic Carbons (¹³C) | NMR Chemical Shift | 120-145 ppm | 115-150 ppm |

| Olefinic Protons (¹H) | NMR Chemical Shift | 5.3-6.5 ppm | 5.0-6.8 ppm |

Note: Predicted values are illustrative and depend on the level of theory and computational model used.

Emerging Research Areas and Future Perspectives in Octadecadienoate Methyl Ester Research

Chemoenzymatic Synthesis Approaches for Stereospecific Octadecadienoates

The precise spatial arrangement of atoms, or stereochemistry, within a molecule like methyl octadeca-2,6-dienoate is crucial as it dictates its biological activity. Achieving high stereospecificity in the synthesis of octadecadienoates is a key research focus. Chemoenzymatic approaches, which combine the selectivity of enzymes with the versatility of chemical reactions, are at the forefront of this endeavor.

Lipases, a class of enzymes that catalyze the hydrolysis of fats and oils, are particularly valuable in this context. epa.govresearchgate.netresearchgate.net In non-aqueous environments, their catalytic activity can be reversed to synthesize esters from an alcohol and a fatty acid. nih.govwur.nl This enzymatic esterification can be highly selective, favoring the formation of a specific stereoisomer.

Future research in this area is geared towards:

Enzyme Engineering: Modifying the active sites of lipases to enhance their selectivity for specific double bond positions and configurations within the octadecadienoate structure.

Novel Reaction Media: Exploring ionic liquids and deep eutectic solvents to improve enzyme stability and reactivity, potentially leading to higher yields and stereoselectivity. mdpi.com

| Enzyme Class | Substrates | Potential Application in Synthesis |

| Lipases | Octadecadienoic acids, Methanol (B129727) | Stereoselective esterification to produce specific isomers of this compound. |

| Esterases | Racemic mixtures of esters | Kinetic resolution to separate different stereoisomers of this compound. |

Application of this compound in Biomimetic Systems

Biomimetic systems are artificial constructs designed to mimic natural biological processes or structures. The unique chemical properties of long-chain fatty acid esters like this compound make them intriguing candidates for incorporation into such systems. Their amphiphilic nature, with a polar ester head and a long nonpolar hydrocarbon tail, allows them to interact with and integrate into lipid-based structures.

Current and future research directions include:

Artificial Membranes: Investigating the incorporation of this compound into synthetic lipid bilayers to modulate membrane fluidity, permeability, and stability. nih.govscilit.com The presence of double bonds in the acyl chain can introduce kinks, affecting the packing of lipids and influencing membrane properties. nih.gov

Drug Delivery Vehicles: Exploring the use of this compound in the formulation of liposomes or nanoparticles. Its ability to interact with other lipids could be harnessed to create more stable and targeted drug delivery systems.

Self-Assembling Materials: Studying the self-assembly of this compound, alone or in combination with other molecules, to create novel biomaterials with tailored properties for applications in nanotechnology and materials science.

Integration with Advanced Omics Technologies for Comprehensive Metabolomic and Lipidomic Profiling

The fields of metabolomics and lipidomics, which involve the comprehensive study of metabolites and lipids in biological systems, are being revolutionized by advanced analytical technologies. nih.gov These "omics" approaches are crucial for understanding the role of specific lipids like this compound in health and disease.

The integration of this compound into omics workflows involves:

High-Resolution Mass Spectrometry (MS): Utilizing techniques like liquid chromatography-mass spectrometry (LC-MS) to detect and quantify isomers of octadecadienoate methyl ester in complex biological samples such as plasma and tissues. nih.govnih.govmdpi.com

Isomer-Specific Separation: Developing advanced chromatographic methods, including multidimensional gas chromatography (GCxGC), to separate the various positional and geometric isomers of C18:2 methyl esters, which often have distinct biological activities. researchgate.netgcms.cz

Bioinformatics and Data Analysis: Applying sophisticated computational tools to analyze large datasets generated from lipidomic studies, identifying correlations between the levels of specific octadecadienoate isomers and particular metabolic states or diseases. mdpi.com

| Technology | Application in Octadecadienoate Research | Key Findings Enabled |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of fatty acid methyl ester isomers. nih.govnih.govresearchgate.net | Elucidation of fatty acid profiles in biological samples. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | High-throughput analysis of lipids in complex mixtures. nih.gov | Identification of novel lipid biomarkers for metabolic diseases. nih.gov |

| Multidimensional Gas Chromatography (GCxGC) | Enhanced separation of complex isomeric mixtures. researchgate.netgcms.cz | Resolution of co-eluting fatty acid methyl ester isomers. |

Development of Novel Analytical Probes and Ultrasensitive Detection Methods

The detection of this compound, especially at trace levels, is critical for many of the research areas described. This is particularly true in fields like chemical ecology, where it may act as a volatile signaling molecule. Consequently, there is a drive to develop more sensitive and selective detection methods.

Emerging trends in this area are:

Biosensors: Designing olfactory biosensors that utilize odorant-binding proteins or receptors to specifically detect volatile compounds like this compound with high sensitivity. nih.gov

Advanced Spectroscopic Techniques: Employing methods such as surface-enhanced Raman spectroscopy (SERS) and fluorescence spectroscopy for the label-free detection of fatty acid esters. aip.org

Gravimetric Sensors: Developing quartz crystal microbalances and other gravimetric sensors coated with specific materials that interact with the target analyte, allowing for real-time and portable detection. acs.org

Miniaturization: Creating miniaturized analytical instruments, such as portable GC-MS systems, for on-site detection of volatile organic compounds in environmental or agricultural settings. nih.gov

Interdisciplinary Research Integrating Organic Chemistry, Chemical Biology, and Ecology

The study of this compound is increasingly breaking down the traditional silos between scientific disciplines. The convergence of organic chemistry, chemical biology, and ecology is providing a more holistic understanding of the roles of such molecules in the natural world.

This interdisciplinary approach is fostering research in:

Chemical Ecology: Investigating the role of methyl octadecadienoate as a semiochemical—a chemical signal that mediates interactions between organisms. pherobase.comentomologyjournals.comncsu.edu Fatty acid derivatives are known to function as insect pheromones and other signaling molecules. nih.gov

Plant-Insect Interactions: Exploring how plants synthesize and emit unsaturated fatty acid esters as part of their defense mechanisms or to attract pollinators. frontiersin.orgepa.govnih.govresearchgate.net Techniques like gas chromatography-electroantennographic detection (GC-EAD) are used to identify which of these volatile compounds are detected by insect antennae. researchgate.netnih.govscience.govresearchgate.netbiorxiv.org

Microbial Volatiles: Studying the production of this compound by microorganisms and its influence on the behavior of insects and other organisms in the surrounding ecosystem. nih.gov

The future of research on this compound is bright and multifaceted. Advances in chemoenzymatic synthesis will provide access to pure, stereochemically defined standards, which will, in turn, facilitate more precise biological and analytical studies. Its incorporation into biomimetic systems holds promise for materials science and medicine. The power of omics technologies will continue to unravel its metabolic pathways and connections to disease. Novel detection methods will enable its measurement in ever more challenging environments. Finally, the integration of chemistry, biology, and ecology will undoubtedly reveal new and exciting roles for this fascinating molecule in the intricate web of life.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.